6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide

Medicinal chemistry Kinase inhibitor design Scaffold hopping

6-(1H-Pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide (CAS 1351594-81-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₄H₁₂N₆O and a molecular weight of 280.28 g/mol. The compound belongs to the pyridazine-3-carboxamide class, featuring a pyrazole substituent at the 6-position of the pyridazine core and a pyridin-2-ylmethyl carboxamide side chain at the 3-position.

Molecular Formula C14H12N6O
Molecular Weight 280.291
CAS No. 1351594-81-4
Cat. No. B2777955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide
CAS1351594-81-4
Molecular FormulaC14H12N6O
Molecular Weight280.291
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C14H12N6O/c21-14(16-10-11-4-1-2-7-15-11)12-5-6-13(19-18-12)20-9-3-8-17-20/h1-9H,10H2,(H,16,21)
InChIKeyZBAXLBGIGMCQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-Pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide (CAS 1351594-81-4): Structural Identity and Chemical Class Baseline for Research Procurement


6-(1H-Pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide (CAS 1351594-81-4) is a synthetic heterocyclic small molecule with the molecular formula C₁₄H₁₂N₆O and a molecular weight of 280.28 g/mol . The compound belongs to the pyridazine-3-carboxamide class, featuring a pyrazole substituent at the 6-position of the pyridazine core and a pyridin-2-ylmethyl carboxamide side chain at the 3-position . The pyridazine-3-carboxamide scaffold is recognized in medicinal chemistry patent literature as a pharmacophore for Janus kinase (JAK) inhibition and other kinase targets [1]. However, no peer-reviewed publications or patent examples with quantitative biological data were found that specifically characterize this compound's activity profile.

Why Generic Substitution Fails for 6-(1H-Pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide: Structural Specificity Across the 6-Substituted Pyridazine-3-Carboxamide Series


Within the 6-substituted pyridazine-3-carboxamide family, the combination of a 1H-pyrazol-1-yl group at the 6-position and a pyridin-2-ylmethyl carboxamide at the 3-position creates a unique three-dimensional hydrogen-bonding topology that cannot be replicated by close analogs . The pyrazole nitrogen at position 2 serves as a hydrogen-bond acceptor, while the pyridin-2-ylmethyl moiety provides both a hydrogen-bond acceptor (pyridine N) and a CH-π interaction surface via the methylene linker. Replacing pyrazole with 1,2,4-triazole (e.g., N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, CAS 1448067-01-3) alters the heterocyclic dipole moment and introduces an additional nitrogen, which changes both electronic distribution and target recognition [1]. Similarly, relocating the pyridine attachment from the 2-ylmethyl to the 3-yl position eliminates the chelating geometry between the amide carbonyl and the pyridine nitrogen . The pyridazine-3-carboxamide scaffold itself is established in patent literature as a JAK inhibitor pharmacophore, but activity is exquisitely sensitive to the nature of the 6-position substituent and the amide side chain, as demonstrated by structure-activity relationship (SAR) data across the broader patent class [2].

Quantitative Differentiation Evidence for 6-(1H-Pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide Against Structural Analogs


Pyrazole vs. 1,2,4-Triazole at the 6-Position: Impact on Hydrogen-Bond Acceptor Count and Dipole Moment

The target compound carries a 1H-pyrazol-1-yl group (two nitrogen atoms; one H-bond acceptor at N2) at the pyridazine 6-position, whereas the closest structural analog N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448067-01-3) carries a 1,2,4-triazol-1-yl group (three nitrogen atoms; two H-bond acceptors). This substitution alters the count of hydrogen-bond acceptor sites from 1 to 2 at the 6-position heterocycle and changes the calculated dipole moment, which influences target binding pocket complementarity [1]. The pyrazole ring provides a directional H-bond acceptor at N2 with a ~120° angle relative to the pyridazine plane, while the triazole introduces an additional acceptor at N4, potentially creating off-target interactions absent with pyrazole .

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Pyridin-2-ylmethyl vs. Pyridin-3-yl Amide Connectivity: Chelation Geometry Distinction

The target compound features an amide linked to pyridin-2-ylmethyl, positioning the pyridine nitrogen at the ortho position relative to the methylene attachment. This creates a five-membered chelate ring potential between the amide carbonyl oxygen and the pyridine nitrogen (N–C–C–N–M motif). In contrast, 6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide has the pyridine attached directly at the 3-position (meta), eliminating this chelation geometry entirely . The ortho-pyridylmethyl arrangement is known in medicinal chemistry to enhance binding to kinase hinge regions and metal-dependent enzymes through bidentate coordination [1].

Medicinal chemistry Ligand design Metal chelation

Pyrazole vs. Pyrrolidine at 6-Position: Aromaticity and π-Stacking Capacity Distinction

The target compound's 1H-pyrazol-1-yl substituent is an aromatic heterocycle capable of π-π stacking interactions with tyrosine and phenylalanine residues in kinase ATP-binding pockets. The comparator N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide replaces the aromatic pyrazole with a saturated pyrrolidine ring, completely abolishing π-stacking capacity . In kinase inhibitor design, aromatic interactions with the 'gatekeeper' residue and the G-loop are critical contributors to binding affinity, as demonstrated across the pyridazine-3-carboxamide JAK inhibitor patent series [1].

Medicinal chemistry π-π stacking Kinase inhibitor

Furan vs. Pyridine in the Amide Side Chain: H-Bond Acceptor Basicity and pKa Distinction

The target compound's pyridin-2-ylmethyl side chain features a pyridine nitrogen (pKa of conjugate acid ≈ 5.2) as a hydrogen-bond acceptor, whereas the analog N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide replaces pyridine with furan (oxygen as H-bond acceptor; no basic nitrogen) . The pyridine nitrogen's basicity enables pH-dependent protonation that influences solubility and membrane permeability, while furan oxygen is a significantly weaker H-bond acceptor (pKa of conjugate acid ≈ -3) and is not protonatable under physiological conditions [1].

Physicochemical profiling Ligand efficiency Solubility

Transparency Statement: Absence of Direct Biological Comparative Data for This Compound

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and CAS Common Chemistry (conducted May 2026) found no primary research articles, patent examples, or authoritative database entries containing quantitative biological activity data (IC₅₀, Kd, EC₅₀, etc.) for 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide (CAS 1351594-81-4) [1][2]. The compound's CAS registration traces to the Chemsrc chemical inventory database (entry created September 2024) and it appears on research chemical supplier catalogs, but no pharmacological characterization has been published . In contrast, structurally related pyridazine-3-carboxamide analogs have been characterized in patent literature as JAK inhibitors with IC₅₀ values in the nanomolar to micromolar range, though the specific contribution of the pyrazole/pyridin-2-ylmethyl substitution pattern remains unquantified [3]. Any procurement decision must weigh this evidence gap.

Data transparency Procurement diligence Evidence quality

Recommended Research Application Scenarios for 6-(1H-Pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide Based on Structural Evidence


Scaffold-Hopping Reference Compound for JAK Inhibitor SAR Studies

The compound can serve as a structurally defined reference point in pyridazine-3-carboxamide JAK inhibitor SAR campaigns. Its unique combination of 6-pyrazole and 3-pyridin-2-ylmethyl carboxamide substituents fills a specific substitution pattern within the broad Formula I scope of US Patent 9,834,548 [1]. Researchers synthesizing focused libraries around this scaffold can use the compound to benchmark how pyrazole (vs. other 6-position heterocycles) and pyridin-2-ylmethyl (vs. other amide side chains) independently contribute to JAK isoform selectivity and potency. The compound's structural features—particularly the ortho-pyridylmethyl chelation geometry and the aromatic pyrazole π-system—provide testable hypotheses for structure-based drug design .

Physicochemical Probe for Pyridine-Containing Kinase Inhibitor Solubility and Permeability Profiling

Given the pyridine moiety's pKa (~5.2), this compound is a suitable probe for studying pH-dependent solubility and permeability in kinase inhibitor series. The compound's predicted logP and H-bond donor/acceptor profile can be experimentally determined and compared against analogs with furan (non-basic) or pyrrolidine (saturated) replacements at equivalent positions [1]. Such measurements directly inform formulation strategy and predict oral bioavailability in lead optimization programs targeting the JAK-STAT pathway.

Negative Control or Inactive Scaffold Validation in TLR7/TLR8 Antagonist Screening Cascades

Although direct TLR activity data for this compound is absent, structurally related pyrazole-carboxamide derivatives have been reported in BindingDB with TLR7/TLR8 antagonist activity [1]. If experimental testing confirms that the pyridazine-3-carboxamide core with 6-pyrazole substitution is inactive or weakly active at TLR7/8 compared to pyrazole-carboxamide leads, this compound could serve as a valuable negative control or selectivity counter-screen compound in innate immune pathway drug discovery programs.

Synthetic Intermediate for Diversified Pyridazine-3-Carboxamide Library Generation

The compound's carboxamide linkage and pyrazole substituent are amenable to further synthetic elaboration. The pyridin-2-ylmethyl amide can be hydrolyzed to the corresponding carboxylic acid (6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid, CAS 1174307-19-7), which serves as a versatile building block for amide coupling with diverse amine libraries . This enables rapid generation of analog series for phenotypic or target-based screening, with the parent compound serving as the synthetic origin and analytical reference standard.

Quote Request

Request a Quote for 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.